(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene
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Overview
Description
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a complex organometallic compound It features a ferrocene core, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene typically involves multiple steps. One common approach is to start with the preparation of the oxazoline ring, followed by the introduction of the ferrocene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene can undergo various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core yields ferrocenium salts, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Its potential as a drug candidate is being explored, particularly in the field of cancer research, where its ability to interact with DNA and proteins is of interest.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing the electronic environment of the molecule. The oxazoline and phosphino groups can form coordination complexes with metal ions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene: shares similarities with other ferrocene derivatives, such as:
Uniqueness
What sets this compound apart is its chiral centers and the combination of the ferrocene core with the oxazoline and phosphino groups. This unique structure provides it with distinct reactivity and binding properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C32H38FeNOP |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C27H28NOP.C5H10.Fe/c1-4-11-21(12-5-1)19-22-20-29-27(28-22)25-17-10-18-26(25)30(23-13-6-2-7-14-23)24-15-8-3-9-16-24;1-2-4-5-3-1;/h1-9,11-16,22,25-26H,10,17-20H2;1-5H2;/t22-,25?,26?;;/m1../s1 |
InChI Key |
AHNAZBVGOQRHRL-XLUUZVEZSA-N |
Isomeric SMILES |
C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5.[Fe] |
Canonical SMILES |
C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5.[Fe] |
Origin of Product |
United States |
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